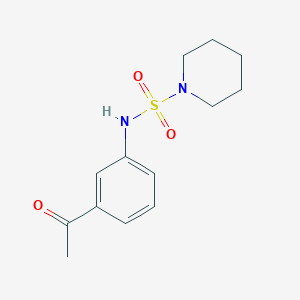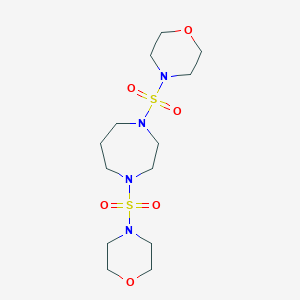![molecular formula C12H13ClN2O2S B289072 4-chloro-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B289072.png)
4-chloro-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CSP or CSP2, and it has been synthesized through different methods.
Mechanism of Action
The mechanism of action of CSP is not fully understood, but it is believed to act as a bidentate ligand, coordinating with metal ions such as copper. The resulting complex can then undergo various reactions, such as cross-coupling reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of CSP. However, it has been shown to have low toxicity, which makes it a promising compound for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of CSP is its high stability, which makes it an ideal compound for use in various reactions. Additionally, its low toxicity and ease of synthesis make it a promising compound for further research. However, one of the limitations of CSP is its relatively high cost compared to other ligands.
Future Directions
There are several future directions for research on CSP. One potential application is in the development of new cross-coupling reactions using different metal catalysts. Additionally, CSP could be used as a ligand for other metal-catalyzed reactions, such as asymmetric catalysis. Finally, further research could be done to better understand the mechanism of action of CSP and its potential applications in various fields.
In conclusion, CSP is a promising compound that has potential applications in various fields, particularly in scientific research. Its stability, low toxicity, and ease of synthesis make it an ideal ligand for metal-catalyzed reactions. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of CSP involves the reaction of 4-methylbenzenesulfonyl chloride with 4-chloro-3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the product is obtained through filtration and purification.
Scientific Research Applications
CSP has been primarily used in scientific research as a ligand for metal-catalyzed reactions. It has been shown to be an effective ligand for copper-catalyzed cross-coupling reactions, which are widely used in organic synthesis. CSP has also been used in the synthesis of biologically active compounds, such as antitumor agents.
properties
Molecular Formula |
C12H13ClN2O2S |
|---|---|
Molecular Weight |
284.76 g/mol |
IUPAC Name |
4-chloro-3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C12H13ClN2O2S/c1-8-4-6-11(7-5-8)18(16,17)15-10(3)12(13)9(2)14-15/h4-7H,1-3H3 |
InChI Key |
YVGDBDUTTKRPNJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)Cl)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1,1'-Biphenyl]-4-yl diethylcarbamate](/img/structure/B289001.png)


![1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B289047.png)
![1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289062.png)
![1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone](/img/structure/B289063.png)
![1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289064.png)
![1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289065.png)
![1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B289066.png)

![4-chloro-1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B289071.png)
